Chemical Structure, Electronic Properties, and Reactivity Profile of 2-Methyl-3-(2-furyl)propenal: A Comprehensive Technical Guide
Chemical Structure, Electronic Properties, and Reactivity Profile of 2-Methyl-3-(2-furyl)propenal: A Comprehensive Technical Guide
Executive Summary
2-Methyl-3-(2-furyl)propenal (CAS: 874-66-8), also known as α -methylfurylacrolein, is a highly conjugated organic compound characterized by a furan ring covalently linked to an α,β -unsaturated aldehyde moiety 1. This unique structural convergence creates a highly delocalized π -electron system that dictates both its physical properties and its versatile reactivity. Widely utilized as a specialized building block in complex heterocyclic synthesis and as a high-impact aroma chemical (FEMA 2704) 2, understanding its electronic architecture is critical for optimizing reaction conditions and predicting its behavior in biological and synthetic environments.
Structural Architecture and Electronic Profile
Orbital Delocalization and the HOMO-LUMO Gap
The electronic architecture of 2-methyl-3-(2-furyl)propenal is defined by an extended, planar π -conjugation network. The electron-rich furan ring acts as an electron donor, while the carbonyl group acts as an electron-withdrawing sink. This "push-pull" electronic configuration facilitates efficient electron delocalization across the diene framework.
Consequently, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is significantly compressed. This compressed gap manifests physically as a strong bathochromic shift in its UV-Vis spectrum, absorbing well into the visible light spectrum and giving the pure compound its characteristic clear orange to red appearance 3.
Quantitative Physical Properties
The table below summarizes the critical physicochemical parameters that govern the handling and application of this compound.
| Property | Value | Method / Condition |
| IUPAC Name | (2E)-3-(furan-2-yl)-2-methylprop-2-enal | Standard Nomenclature |
| CAS Number | 874-66-8 | Chemical Abstracts Service |
| Molecular Weight | 136.15 g/mol | Calculated |
| LogP (Octanol/Water) | ~2.30 | Computed Partition Coefficient 1 |
| Refractive Index ( nD ) | 1.6125 – 1.6175 | Measured at 20 °C 3 |
| Density | 1.088 – 1.103 g/cm³ | Measured at 25 °C 2 |
| Appearance | Clear orange to red liquid | Visual Observation 3 |
Mechanistic Reactivity Profile
The electronic distribution of 2-methyl-3-(2-furyl)propenal creates three distinct sites of reactivity, making it a highly versatile synthon:
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The Carbonyl Carbon: Acts as a hard electrophile, susceptible to 1,2-addition by hard nucleophiles (e.g., Grignard reagents, hydrides).
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The β -Carbon (C3): Highly polarized by the conjugated carbonyl, acting as a soft electrophile. It readily undergoes 1,4-Michael additions with soft nucleophiles like thiols or amines.
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The Furan Ring: Retains enough electron density to participate as a diene in Diels-Alder cycloadditions when paired with a strong dienophile.
Logical reactivity pathways of 2-methyl-3-(2-furyl)propenal based on its electronic structure.
Experimental Workflows: Synthesis & Characterization
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step is paired with an explanation of its underlying causality, ensuring reproducible outcomes.
Protocol 1: Synthesis via Crossed Aldol Condensation
Objective: Synthesize 2-methyl-3-(2-furyl)propenal while strictly suppressing the competitive self-condensation of propionaldehyde 4.
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Preparation of the Electrophile Bed: Dissolve 1.0 equivalent of furfural in anhydrous ethanol and cool the vessel to 10 °C under an inert nitrogen atmosphere.
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Causality: Furfural lacks α -protons and cannot self-condense. Cooling the reaction minimizes the risk of Cannizzaro disproportionation (yielding furfuryl alcohol and furoic acid) when exposed to a strong base 5.
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Base Introduction: Add 0.1 equivalents of a 10% aqueous NaOH solution dropwise to the furfural mixture.
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Causality: Establishes the alkaline environment necessary for enolate generation without inducing localized exothermic spikes.
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Enolate Generation and Nucleophilic Attack: Using a syringe pump, add 1.1 equivalents of propionaldehyde dropwise over 2 hours, maintaining the internal temperature below 15 °C.
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Causality: Propionaldehyde possesses reactive α -protons and is highly prone to self-aldol condensation. By adding it slowly to a large excess of the highly electrophilic furfural, the steady-state concentration of propionaldehyde remains near zero. The kinetically favored cross-aldol reaction outcompetes self-condensation.
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Dehydration (Condensation): Allow the reaction to warm to room temperature and stir for an additional 3 hours.
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Causality: The initial aldol addition yields a β -hydroxy aldehyde intermediate. Warming the mixture drives the E1cB dehydration mechanism, forming the extended conjugated π -system. The thermodynamic stability of the resulting conjugated product acts as the driving force for this step.
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Workup and Purification: Quench the reaction with dilute HCl to neutralize the base. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO 4 , and purify via fractional vacuum distillation.
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Causality: Immediate neutralization halts further base-catalyzed side reactions (e.g., Michael additions). Vacuum distillation is mandatory; the highly conjugated product is thermally sensitive and will polymerize if distilled at atmospheric pressure.
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Protocol 2: Spectroscopic Validation
To validate the structural integrity and confirm the E/Z geometric isomerism, employ the following analytical checks:
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UV-Vis Spectroscopy: A strong absorption band ( λmax ) is expected in the 320–350 nm range.
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Causality: This bathochromic shift confirms the successful formation of the extended conjugated system linking the furan ring to the enone.
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1 H NMR (CDCl 3 , 400 MHz):
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δ 9.4 - 9.6 ppm (s, 1H): The aldehyde proton. Its extreme downfield shift is caused by the strong electron-withdrawing effect of the carbonyl oxygen.
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δ 7.1 - 7.3 ppm (s, 1H): The olefinic β -proton. Its position is driven by the anisotropic effect of the double bond and resonance electron-withdrawal.
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δ 6.5, 6.7, 7.6 ppm (m, 3H): The furan ring protons (H-4, H-3, H-5, respectively).
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δ 2.1 ppm (d, 3H): The α -methyl group, exhibiting allylic coupling.
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Industrial and Pharmaceutical Applications
In drug development, the furan-acrylate scaffold of 2-methyl-3-(2-furyl)propenal serves as a versatile pharmacophore. Its inherent reactivity allows for the rapid construction of complex heterocyclic libraries. For instance, selective reduction of the carbonyl yields allylic alcohols used in the synthesis of bioactive ethers, while its diene character is exploited to build rigid polycyclic frameworks via Diels-Alder chemistry.
Beyond pharmaceuticals, its unique olfactory profile—characterized by warm, spicy, and cinnamon-like notes—makes it a highly valued, high-impact aroma chemical in the flavor and fragrance industry, utilized in bakery and beverage formulations at parts-per-million (ppm) concentrations 2.
References
- PubChem: 2-Methyl-3(2-furyl)acrolein (CID 6210220). National Center for Biotechnology Information.
- Thermo Fisher Scientific: 2-Methyl-3-(2-furyl)propenal, 97% Product Specifications.
- The Good Scents Company: Cinnamon acrolein / 2-methyl-3-(2-furyl)acrolein.
- ResearchGate: Self-condensation reaction of propionaldehyde and cross-aldol mechanisms.
- ACS Electrochemistry: Selective Oxidation of Ethanol on a Nickel Foam Electrode Followed by Aldol Condensation with Furfural.
